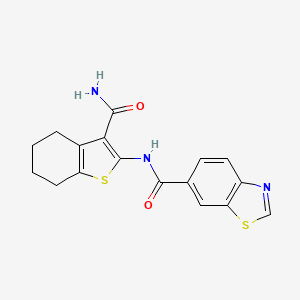

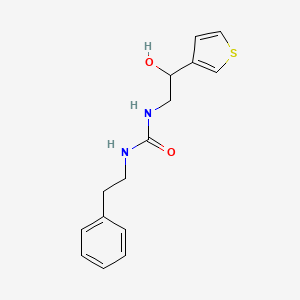

![molecular formula C17H16N4O B2381368 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide CAS No. 518018-60-5](/img/structure/B2381368.png)

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-benzylidenepropanehydrazide” is a compound that contains a benzimidazole moiety. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is notable for its inclusion in many pharmaceuticals, showing a wide range of biological activities .

Molecular Structure Analysis

Benzimidazole is a bicyclic compound made up of a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring containing three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, particularly due to the presence of the imidazole ring. They can act as ligands to form complexes with metal ions .科学的研究の応用

Potent Nonpeptide Angiotensin II Receptor Antagonists

Research into imidazole derivatives, including compounds structurally related to "(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide," has led to the development of potent nonpeptide angiotensin II receptor antagonists. These compounds have been shown to have nanomolar affinity for the receptor and good oral activity, indicating their potential in treating hypertension (Keenan et al., 1993).

Antiglycation and Antioxidant Potential

A series of novel imidazo[4,5-b]pyridine benzohydrazones, which share a structural motif with the compound of interest, have been synthesized and evaluated for their antiglycation activity and antioxidative potential. These compounds have shown promising results, indicating their therapeutic potential in conditions related to oxidative stress and glycation (Taha et al., 2015).

Reactivity Towards Carbon Electrophiles

The reactivity of Z- and E-isomers of 2-benzamido-3-phenylacrylohydrazide, a compound related to "(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide," towards carbon electrophiles has been explored, revealing differences in cyclization reactions and the formation of various derivatives. This study provides insights into the synthetic versatility and potential applications of these compounds in medicinal chemistry and drug development (Abou-Elregal et al., 2019).

Antineoplastic Activity

Compounds featuring the benzimidazole condensed ring system, including those structurally related to the target compound, have been synthesized and shown to possess antineoplastic activity. This highlights the potential of such compounds in the development of new anticancer agents (Abdel-Hafez, 2007).

作用機序

将来の方向性

特性

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(E)-benzylideneamino]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c22-17(20-19-12-14-6-2-1-3-7-14)10-11-21-13-18-15-8-4-5-9-16(15)21/h1-9,12-13H,10-11H2,(H,20,22)/b19-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMAYUILEUVBEY-XDHOZWIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2381286.png)

![N-(4-methylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2381289.png)

![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)

![ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2381297.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enamide](/img/structure/B2381299.png)

![N-(2,4-dimethoxyphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2381300.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2381306.png)

![4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2381307.png)